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molecular formula C18H14ClFN2O2 B8533605 3-[4-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]propanoic acid CAS No. 87840-80-0

3-[4-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]propanoic acid

Cat. No. B8533605
M. Wt: 344.8 g/mol
InChI Key: YFYVMFUJSMVRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04503049

Procedure details

A solution of 3 g of [4-(4-chlorophenyl)-1-(4-fluorophenyl)-3-pyrazolylmethyl]malonic acid in 50 ml of chlorobenzene is heated under reflux until the release of gas ceases (about 2.5 hours). The mixture is concentrated under vacuum, the residue is recrystallized from carbon tetrachloride, thus obtaining 2.2 g of 3-[4-(4-chlorophenyl)-1-(4-fluorophenyl)-3-pyrazolyl]propionic acid, mp 131° C.
Name
[4-(4-chlorophenyl)-1-(4-fluorophenyl)-3-pyrazolylmethyl]malonic acid
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:9]([CH2:20][CH:21](C(O)=O)[C:22]([OH:24])=[O:23])=[N:10][N:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:12]=2)=[CH:4][CH:3]=1>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]([CH2:20][CH2:21][C:22]([OH:24])=[O:23])=[N:10][N:11]([C:13]3[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=3)[CH:12]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
[4-(4-chlorophenyl)-1-(4-fluorophenyl)-3-pyrazolylmethyl]malonic acid
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1C(=NN(C1)C1=CC=C(C=C1)F)CC(C(=O)O)C(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until the release of gas ceases (about 2.5 hours)
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C(=NN(C1)C1=CC=C(C=C1)F)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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